molecular formula C22H23FN2O3S B10999414 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide

Cat. No.: B10999414
M. Wt: 414.5 g/mol
InChI Key: WQQUDVLGICJFTN-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a phenylsulfonyl group, a propyl group, and a fluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable diketone and an amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a phenylsulfonyl chloride reagent.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.

    Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced through an amide coupling reaction using a fluorobenzoic acid derivative and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-chlorobenzamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-bromobenzamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-iodobenzamide

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its halogenated analogs.

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrrole ring substituted with various functional groups, which are believed to contribute to its pharmacological properties. This article provides an overview of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN2O3SC_{22}H_{23}FN_2O_3S with a molecular weight of approximately 414.5 g/mol. The presence of the phenylsulfonyl group enhances its binding affinity to various biological targets, which may lead to significant therapeutic effects.

PropertyValue
Molecular FormulaC22H23FN2O3SC_{22}H_{23}FN_2O_3S
Molecular Weight414.5 g/mol
CAS Number1010910-05-0

Preliminary studies indicate that this compound acts as an inhibitor of the hedgehog signaling pathway. This pathway is crucial in developmental processes and has been implicated in various malignancies. Inhibition of this pathway can potentially lead to reduced tumor growth and proliferation in cancer cells.

Biological Activity

The compound has shown promise in several areas:

1. Anticancer Activity:
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

2. Enzyme Inhibition:
The compound's structural features suggest potential interactions with specific enzymes, which could lead to anti-inflammatory or analgesic properties. Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory responses .

3. Structure–Activity Relationship (SAR):
A detailed SAR study revealed that modifications to the compound's structure could enhance its biological activity. For example, variations in the substituents on the pyrrole ring can significantly affect binding affinity and potency against target proteins .

Case Study 1: Antitumor Effects

In a study focusing on the anticancer properties of similar benzamide derivatives, it was found that compounds with a phenylsulfonyl group exhibited significant inhibition of tumor cell proliferation. The mechanism was attributed to the disruption of critical signaling pathways involved in cell growth .

Case Study 2: Multi-targeted Approaches

Another research highlighted the development of multi-targeted agents incorporating similar structural motifs as this compound. These agents showed promise in treating complex diseases such as Alzheimer's by targeting multiple pathways simultaneously .

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C22H23FN2O3S/c1-4-13-25-16(3)15(2)20(29(27,28)19-11-6-5-7-12-19)21(25)24-22(26)17-9-8-10-18(23)14-17/h5-12,14H,4,13H2,1-3H3,(H,24,26)

InChI Key

WQQUDVLGICJFTN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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